molecular formula C22H28N4O6 B1667738 Banoxantrone CAS No. 136470-65-0

Banoxantrone

Numéro de catalogue: B1667738
Numéro CAS: 136470-65-0
Poids moléculaire: 444.5 g/mol
Clé InChI: YZBAXVICWUUHGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Banoxantrone est un médicament bioréducteur hautement sélectif qui est activé dans les cellules tumorales hypoxiques et leur est préférentiellement toxique. Il a montré son efficacité en association avec la radiothérapie et la chimiothérapie, retardant considérablement la croissance tumorale par rapport à l'un ou l'autre traitement seul .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Banoxantrone est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie d'une fonctionnalisation pour obtenir le composé final. La synthèse implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final en grande quantité .

Analyse Des Réactions Chimiques

Types de réactions : Le Banoxantrone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Le principal produit formé par la bio-réduction du this compound est sa forme cytotoxique, qui s'intercale dans l'ADN et inhibe la topoisomérase II .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound est préférentiellement et irréversiblement converti en sa forme cytotoxique dans les cellules tumorales hypoxiques. Cette conversion est facilitée par le cytochrome P450 tissulaire et d'autres réductases. La forme cytotoxique s'intercale dans l'ADN et inhibe la topoisomérase II, conduisant à la mort cellulaire. Ce mécanisme cible les cellules tumorales hypoxiques tout en épargnant les cellules oxygénées .

Composés similaires :

Unicité du this compound : L'unicité du this compound réside dans son activation sélective dans des conditions hypoxiques, ce qui le rend particulièrement efficace contre les cellules tumorales hypoxiques. Cette toxicité sélective réduit les dommages aux tissus sains oxygénés et améliore l'efficacité des thérapies combinées .

Applications De Recherche Scientifique

Key Features

  • Hypoxia Selectivity : Banoxantrone is designed to preferentially kill hypoxic tumor cells while sparing normal tissues.
  • Activation : Under hypoxic conditions, this compound is converted into AQ4, which binds to DNA and disrupts replication and transcription processes.

Combination Therapies

  • Radiation Therapy : Studies have shown that combining this compound with radiation enhances the therapeutic effects on hypoxic tumor cells. The presence of elevated iNOS levels in tumor cells increases their sensitivity to this compound, particularly when used alongside radiation treatment .
  • Chemotherapy : Incorporating this compound into chemoradiation protocols has been shown to improve treatment efficacy by targeting both oxygenated and hypoxic regions within tumors. In preclinical models, this compound combined with cisplatin and radiation therapy resulted in enhanced responses in xenograft models .

Study 1: Efficacy in Xenograft Models

A study evaluated the effects of this compound on Calu-6 (lung) and RT112 (bladder) xenografts. Mice received a single dose of 60 mg/kg of this compound, resulting in significant tumor response improvements when combined with standard chemotherapy agents .

Study 2: Hypoxia-Modified Treatment

In another study, the administration of this compound led to a reduction in the hypoxic fraction of tumors, demonstrating its ability to convert hypoxic tissue into necrotic tissue effectively .

StudyTreatmentTumor TypeResults
1This compound + CisplatinLung (Calu-6)Enhanced tumor response
2This compound aloneBladder (RT112)Significant reduction in hypoxia

Preclinical Findings

Preclinical studies have consistently shown that this compound can effectively target and kill hypoxic tumor cells while minimizing damage to normal tissues. In vivo experiments indicated that treatment with this compound resulted in a marked decrease in tumor size and viability under hypoxic conditions compared to normoxic conditions .

Research Insights

Mécanisme D'action

Banoxantrone is preferentially and irreversibly converted to its cytotoxic form in hypoxic tumor cells. This conversion is facilitated by tissue cytochrome P450 and other reductases. The cytotoxic form intercalates DNA and inhibits topoisomerase II, leading to cell death. This mechanism targets hypoxic tumor cells while sparing oxygenated cells .

Comparaison Avec Des Composés Similaires

Uniqueness of Banoxantrone: this compound’s uniqueness lies in its selective activation in hypoxic conditions, making it particularly effective against hypoxic tumor cells. This selective toxicity reduces damage to healthy, oxygenated tissues and enhances the efficacy of combination therapies .

Activité Biologique

Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.

This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .

Biological Activity Overview

  • Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.
  • Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .
  • Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .

Case Studies and Clinical Trials

  • In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .
  • A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .

Efficacy Against Various Tumors

This compound has been evaluated against several cancer types:

Cancer Type Efficacy Notes
Colorectal CancerSignificant anti-tumor activitySynergistic effects with temsirolimus reported
Lung CancerReduced hypoxic fraction in tumor modelsDemonstrated using oxygen-enhanced MRI techniques
Ovarian CancerPotential for enhanced response with iNOS expressionFurther investigation needed for clinical relevance

Preclinical Studies

  • In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .
  • Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .

Propriétés

Key on ui mechanism of action

Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition.

Numéro CAS

136470-65-0

Formule moléculaire

C22H28N4O6

Poids moléculaire

444.5 g/mol

Nom IUPAC

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3

Clé InChI

YZBAXVICWUUHGG-UHFFFAOYSA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

SMILES canonique

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Apparence

Solid powder

Key on ui other cas no.

136470-65-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
AQ4N
banoxantrone
banoxantrone dihydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Banoxantrone
Reactant of Route 2
Banoxantrone
Reactant of Route 3
Banoxantrone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Banoxantrone
Reactant of Route 5
Reactant of Route 5
Banoxantrone
Reactant of Route 6
Reactant of Route 6
Banoxantrone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.